4-Chloro-N-(piperidin-4-yl)benzamide Hydrochloride: A Comprehensive Technical Guide on Synthesis, Physicochemical Properties, and Pharmacophoric Utility
4-Chloro-N-(piperidin-4-yl)benzamide Hydrochloride: A Comprehensive Technical Guide on Synthesis, Physicochemical Properties, and Pharmacophoric Utility
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the rapid assembly of target-specific ligands relies heavily on robust, well-characterized building blocks. 4-Chloro-N-(piperidin-4-yl)benzamide hydrochloride (CAS: 333799-91-0)[1],[2] is a privileged pharmacophoric scaffold frequently utilized in the development of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and epigenetic modulators. This whitepaper provides an in-depth analysis of its molecular structure, details a self-validating synthetic workflow, and explains the mechanistic causality behind its physicochemical behavior in physiological environments.
Physicochemical Profiling & Structural Analysis
The utility of 4-Chloro-N-(piperidin-4-yl)benzamide HCl stems from its tripartite structural topology. The molecule is composed of a lipophilic 4-chlorophenyl ring, a conformationally rigid amide linker, and an ionizable piperidine moiety.
Quantitative Data Summary
Understanding the baseline physicochemical properties is critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. The data below summarizes the core metrics of the compound[1],[3].
| Property | Value | Mechanistic Implication |
| Chemical Name | 4-Chloro-N-(piperidin-4-yl)benzamide HCl | Standard IUPAC nomenclature. |
| CAS Registry Number | 333799-91-0 | Unique identifier for procurement[2],[4]. |
| Molecular Formula | C₁₂H₁₆Cl₂N₂O (Salt) / C₁₂H₁₅ClN₂O (Base) | Defines atomic composition. |
| Molecular Weight | 275.17 g/mol (Salt) / 238.71 g/mol (Base) | Low MW makes it an ideal fragment for Fragment-Based Drug Design (FBDD). |
| Topological Polar Surface Area | 41.1 Ų | Excellent membrane permeability profile (TPSA < 90 Ų). |
| H-Bond Donors / Acceptors | 2 / 2 | Facilitates strong directional interactions with target proteins. |
| pKa (Calculated) | ~9.5 (Piperidine Nitrogen) | Ensures protonation at physiological pH (7.4), enhancing aqueous solubility. |
Pharmacophore Mapping
The structural design of this molecule is not accidental; each domain serves a specific thermodynamic purpose when binding to a biological target.
Figure 1: Pharmacophoric regions of 4-Chloro-N-(piperidin-4-yl)benzamide.
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The 4-Chlorophenyl Ring: Acts as a hydrophobic anchor. The chlorine atom is a known halogen-bond donor, capable of interacting with backbone carbonyls in protein binding pockets.
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The Amide Linker: Provides a rigid, planar vector that dictates the spatial orientation of the flanking rings. It acts as both a hydrogen bond donor (NH) and acceptor (C=O).
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The Piperidine Ring: At physiological pH, the secondary amine is protonated. This positive charge frequently forms critical salt bridges with conserved acidic residues (e.g., Aspartate in the TM3 domain of aminergic GPCRs).
Chemical Synthesis Workflow
To ensure high purity and yield, the synthesis of 4-Chloro-N-(piperidin-4-yl)benzamide HCl is typically executed via a two-step sequence: regioselective amidation followed by acid-mediated deprotection[5],[6].
Figure 2: Two-step synthesis workflow from commercially available precursors.
Step 1: Regioselective Amidation
Objective: Couple 4-chlorobenzoyl chloride with 1-Boc-4-aminopiperidine. Mechanistic Causality: Triethylamine (TEA) is employed as a non-nucleophilic proton scavenger. If omitted, the HCl byproduct generated during the nucleophilic acyl substitution would protonate the primary amine of the starting material, rendering it non-nucleophilic and stalling the reaction. The Boc (tert-butyloxycarbonyl) group protects the secondary piperidine nitrogen, ensuring the acylation occurs strictly at the exocyclic primary amine.
Self-Validating Protocol:
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Dissolve 1-Boc-4-aminopiperidine (1.0 eq) and TEA (2.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂). Cool to 0 °C.
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Add 4-chlorobenzoyl chloride (1.1 eq) dropwise to control the exothermic reaction.
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Warm to room temperature and stir for 4 hours.
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Validation Check: Perform Thin Layer Chromatography (TLC) using 50% Ethyl Acetate in Hexanes. The disappearance of the ninhydrin-active amine spot and the appearance of a UV-active product spot confirms reaction completion.
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Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo to yield the Boc-protected intermediate.
Step 2: Acid-Mediated Boc Deprotection
Objective: Remove the Boc protecting group to reveal the basic piperidine nitrogen and form the HCl salt. Mechanistic Causality: 4N HCl in dioxane is the reagent of choice[5],[6]. Dioxane is a polar aprotic solvent that effectively solubilizes the Boc-protected intermediate. The high concentration of anhydrous HCl rapidly cleaves the carbamate, releasing isobutylene gas and carbon dioxide. Crucially, the resulting piperidinium hydrochloride salt is insoluble in dioxane. This insolubility drives the reaction forward via Le Chatelier's principle and allows for isolation without chromatography.
Self-Validating Protocol:
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Dissolve the Boc-protected intermediate in a minimal amount of anhydrous 1,4-dioxane.
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Add 4N HCl in dioxane (10.0 eq) at room temperature.
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Stir for 2-3 hours.
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Validation Check: The reaction is self-indicating. The formation of a dense, white precipitate (the HCl salt) visually confirms successful deprotection.
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Filter the precipitate under a vacuum, wash with cold diethyl ether to remove residual dioxane and organic impurities, and dry under high vacuum to afford 4-Chloro-N-(piperidin-4-yl)benzamide HCl.
Analytical Characterization
To guarantee scientific integrity and trustworthiness, the synthesized compound must be rigorously characterized. The following analytical profile serves as the benchmark for purity.
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LC-MS (Liquid Chromatography-Mass Spectrometry):
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Method: C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).
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Validation: A single sharp peak in the UV chromatogram (254 nm) with a corresponding mass spectrum showing the [M+H]⁺ ion at m/z 239.0 (base peak for the ³⁵Cl isotope) and m/z 241.0 (approximately 33% intensity, confirming the ³⁷Cl isotope).
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¹H NMR (400 MHz, DMSO-d₆):
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Validation: The spectrum must show an amide NH doublet at ~8.5 ppm, an AB quartet for the 4-chlorophenyl protons between 7.5 and 7.9 ppm, a broad signal for the piperidinium NH₂⁺ protons at ~9.0 ppm, and aliphatic multiplets for the piperidine ring between 1.6 and 3.3 ppm. The absence of a massive singlet at 1.4 ppm confirms complete removal of the Boc group.
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Applications in Drug Development
The 4-Chloro-N-(piperidin-4-yl)benzamide motif is highly versatile. In the context of drug discovery, it acts as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.
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GPCR Targeting: The distance between the basic piperidine nitrogen and the aromatic ring mimics the pharmacophore of endogenous neurotransmitters like serotonin and dopamine. Derivatives of this scaffold are frequently explored as 5-HT₄ receptor agonists or D₂ receptor antagonists.
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Fragment-Based Drug Design (FBDD): With a molecular weight of 238.71 g/mol (free base), this compound fits perfectly within the "Rule of Three" for fragment libraries. It can be soaked into protein crystals to identify novel binding pockets, after which the piperidine nitrogen can be functionalized (e.g., via reductive amination or alkylation) to grow the fragment into a high-affinity lead compound.
References
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MolForge. "Molecular Properties & Analysis for C12H15ClN2O." MolForge AI Platform. Available at: [Link]
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ProQuest. "New Tools for Sustainable Synthesis Aimed Toward Greener Routes to Pharmaceuticals (Boc-deprotection protocols)." ProQuest Dissertations & Theses. Available at:[Link]
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Cardiff University. "Development of Novel Antibacterial Agents (Boc deprotection HCl/dioxane)." ORCA - Online Research @ Cardiff. Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 1503004-12-3|(4-Bromo-3-chlorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone|BLD Pharm [bldpharm.com]
- 3. molforge.ai [molforge.ai]
- 4. CAS:926192-69-02-Amino-5-chloro-N-cyclohexylbenzamide-毕得医药 [bidepharm.com]
- 5. New Tools for Sustainable Synthesis Aimed Toward Greener Routes to Pharmaceuticals - ProQuest [proquest.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
